molecular formula C12H12ClN5O4 B8339345 2-Chlorotoyocamycin CAS No. 67971-20-4

2-Chlorotoyocamycin

Cat. No.: B8339345
CAS No.: 67971-20-4
M. Wt: 325.71 g/mol
InChI Key: ZNSOIHRWTPJWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorotoyocamycin is a useful research compound. Its molecular formula is C12H12ClN5O4 and its molecular weight is 325.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

67971-20-4

Molecular Formula

C12H12ClN5O4

Molecular Weight

325.71 g/mol

IUPAC Name

4-amino-2-chloro-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H12ClN5O4/c13-12-16-9(15)6-4(1-14)2-18(10(6)17-12)11-8(21)7(20)5(3-19)22-11/h2,5,7-8,11,19-21H,3H2,(H2,15,16,17)

InChI Key

ZNSOIHRWTPJWBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (5, 2.85 g) was covered with 50 ml of liquid ammonia and the solution was allowed to stand at room temperature for 12 hr while sealed in a steel vessel. The excess ammonia was allowed to evaporate and the residue was triturated with 50 ml of cold water. The water insoluble solid was collected by filtration, washed with 10 ml of water and dissolved in a minimum amount of boiling methanol. The methanol solution was then concentrated to ~100 ml or until the product began to crystallize. The solution was then allowed to stand at -5° for 12 hr. The white to light tan crystalline solid was collected by filtration, washed with 15 ml of methanol and dried in a vacuum oven for 2 hr at 100° over drierite to yield 1.00 g (51%) of 6, mp 258-260° dec.
Name
5-Cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
51%

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